molecular formula C8H4Br2O B2551815 3,4-Dibromo-1-benzofuran CAS No. 1388041-06-2

3,4-Dibromo-1-benzofuran

Cat. No.: B2551815
CAS No.: 1388041-06-2
M. Wt: 275.927
InChI Key: HDFSMHNUASISOR-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-benzofuran: is a chemical compound belonging to the benzofuran family, characterized by the presence of two bromine atoms at the 3rd and 4th positions of the benzofuran ring.

Scientific Research Applications

Chemistry: 3,4-Dibromo-1-benzofuran is used as an intermediate in the synthesis of various organic compounds. Its bromine atoms provide reactive sites for further functionalization, making it valuable in organic synthesis .

Biology and Medicine: Benzofuran derivatives, including this compound, have shown potential biological activities such as antimicrobial, anticancer, and antiviral properties. These compounds are studied for their potential use in drug development .

Industry: In the materials science field, benzofuran derivatives are explored for their electronic and optical properties. They are used in the development of organic semiconductors and light-emitting materials .

Mechanism of Action

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Safety and Hazards

Benzofuran compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-benzofuran typically involves the bromination of 1-benzofuran. One common method is the bromination of 1-benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,3-Dibromo-1-benzofuran
  • 2,4-Dibromo-1-benzofuran
  • 3,5-Dibromo-1-benzofuran

Comparison: 3,4-Dibromo-1-benzofuran is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other dibromo-benzofuran derivatives, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .

Properties

IUPAC Name

3,4-dibromo-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFSMHNUASISOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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